molecular formula C13H15NO4 B7992912 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile

Cat. No.: B7992912
M. Wt: 249.26 g/mol
InChI Key: IBQKNAWZABNEMM-UHFFFAOYSA-N
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Description

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile is a chemical compound with the CAS Number 1443341-49-8 and a molecular formula of C13H15NO4 . It has a molecular weight of 249.26 g/mol . The available SMILES representation for this compound is N#CC1=CC=C(OCCC2OCCO2)C(OC)=C1, which describes its molecular structure . Note on Research Applications: The specific research applications, mechanism of action, and detailed research value of this compound are not detailed in the available sources. It is currently listed as being for research use only . Researchers are advised to consult the scientific literature for potential applications and to conduct their own thorough investigation into the compound's properties and uses. The product was noted to be out of stock at one supplier, and cold-chain transportation is recommended .

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethoxy]-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-15-12-8-10(9-14)2-3-11(12)16-5-4-13-17-6-7-18-13/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQKNAWZABNEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Mechanism

This method begins with the bromination of 4-methyl-3-methoxybenzonitrile (63 ) using N-bromosuccinimide (NBS) to yield α,β-dibromotoluene derivative 65 . Subsequent treatment with silver nitrate in refluxing ethanol induces oxidative cleavage of the dibromide, generating the aldehyde intermediate 44f (4-formyl-3-methoxybenzonitrile) with near-quantitative yield (99%). The aldehyde is then converted to the target nitrile via a modified Strecker reaction or using ammonia-based reagents.

Key Steps:

  • Bromination : Selective α,β-dibromination of 63 using 2.5 equivalents of NBS ensures minimal mono-brominated byproducts.

  • Oxidative Cleavage : Silver nitrate in aqueous ethanol mediates the oxidation, leveraging Ag⁺’s electrophilic properties to facilitate C–Br bond cleavage and aldehyde formation.

  • Nitrile Synthesis : The aldehyde intermediate undergoes conversion to nitrile using H₂N-DABCO (1,4-diazabicyclo[2.2.2]octane-2-amine) and potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF), achieving 96% yield.

Optimization and Challenges

  • Temperature Control : Reflux conditions (≈78°C) for silver nitrate oxidation prevent premature precipitation of silver bromide, ensuring reaction completion.

  • Solvent Selection : Ethanol’s polarity enhances silver nitrate solubility, while THF optimizes nitrile synthesis by stabilizing intermediates.

  • Byproduct Mitigation : Excess NBS in bromination minimizes residual mono-brominated species, simplifying purification.

Alkylation of 3-Hydroxy-4-methoxybenzonitrile with Dioxolane-Containing Ethoxy Groups

Synthetic Route

This approach adapts methodologies from ethoxybenzonitrile synthesis, replacing bromoethane with 2-(2-bromoethoxy)-1,3-dioxolane as the alkylating agent. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the phenolic oxygen of 3-hydroxy-4-methoxybenzonitrile attacks the electrophilic carbon of the dioxolane-bearing alkyl bromide.

Procedure:

  • Substrate Preparation : 3-Hydroxy-4-methoxybenzonitrile is synthesized via nitration and reduction of 4-methylguaiacol.

  • Alkylation : Reacting the phenol with 2-(2-bromoethoxy)-1,3-dioxolane in dimethylformamide (DMF) at 100°C for 8 hours, catalyzed by potassium carbonate.

  • Workup : Ethyl acetate extraction and sodium sulfate drying yield the crude product, which is purified via silica gel chromatography.

Yield and Selectivity

  • Yield : 93% under optimized conditions.

  • Regioselectivity : The methoxy group’s ortho-directing effect ensures preferential substitution at the para position relative to the nitrile.

Limitations

  • Side Reactions : Competing O-alkylation at the methoxy group is suppressed by steric hindrance but remains a concern at elevated temperatures.

  • Dioxolane Stability : Acidic or prolonged heating conditions risk dioxolane ring opening, necessitating neutral pH and controlled reaction times.

Tandem Oxidation-Nitrile Formation from Benzaldehyde Precursors

Integrated Strategy

Leveraging the aldehyde intermediate 44f from Method 1, this route employs H₂N-DABCO and KOtBu to directly convert aldehydes to nitriles. The one-pot protocol avoids isolating intermediates, enhancing overall efficiency.

Reaction Conditions:

  • Reagents : H₂N-DABCO (3 equivalents), KOtBu (6 equivalents).

  • Solvent : THF at 50°C for 10 minutes.

  • Scope : Compatible with electron-rich and electron-deficient aryl aldehydes, achieving >90% conversion.

Mechanistic Insights

The reaction proceeds via imine formation between the aldehyde and H₂N-DABCO, followed by base-assisted elimination of water to yield the nitrile. Potassium tert-butoxide deprotonates the intermediate, driving the equilibrium toward nitrile formation.

Advantages Over Traditional Methods

  • Rapidity : Completion within 10 minutes vs. hours for conventional methods.

  • Mild Conditions : Avoids toxic cyanide reagents, enhancing safety and scalability.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Overall Yield
Silver Nitrate OxidationHigh-purity aldehyde intermediate (99%)Multi-step process; silver waste generation95% (two steps)
Phenolic AlkylationSingle-step; high regioselectivityDioxolane stability concerns93%
Tandem Oxidation-NitrileRapid; avoids toxic reagentsRequires pre-formed aldehyde90%

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.

    Reduction: Glucose in an alkaline medium is used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions yield the corresponding reduced forms of the compound.

    Substitution: Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The dioxolane ring and ether linkage play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors.

Comparison with Similar Compounds

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile

  • Structure : Lacks the 3-methoxy group present in the target compound.
  • Molecular Formula: C₁₂H₁₃NO₃ (MW: 243.24 g/mol).
  • Status : Discontinued commercial availability, suggesting synthesis challenges or niche utility .

Difenoconazole

  • Structure: 1-((2-(4-(4-chlorophenoxy)phenyl)-2-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.
  • Key Features : Contains a triazole ring and chlorinated aromatic groups.
  • Application : Broad-spectrum fungicide.
  • Comparison : Shares the 1,3-dioxolane group but incorporates triazole and chloro-substituents, enhancing antifungal activity. The target compound’s nitrile group may limit biocidal efficacy but could serve as a precursor for agrochemical synthesis .

2-(3-(1,3-Dioxolan-2-yl)-4-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)-2-phenylacetonitrile

  • Structure : Pyridine core with dioxolane, trifluoromethylphenyl, and nitrile groups.
  • Synthesis : Yielded 41% via cross-coupling, indicating moderate efficiency.
  • Comparison : The pyridine system and trifluoromethyl group enhance electronic diversity compared to the target compound’s simpler benzene core. This suggests the target may exhibit lower complexity in synthesis but reduced versatility in medicinal chemistry applications .

4-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Boronate ester with methoxymethoxy and nitrile groups.
  • Application : Likely used in Suzuki-Miyaura cross-coupling reactions.
  • Comparison: The boronate ester enables C–C bond formation, whereas the target compound’s dioxolane may prioritize stability over reactivity. The high cost of this boronate analog ($2,142/2.5g) implies economic challenges absent in the target compound’s synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Applications/Synthesis Insights Reference
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile C₁₃H₁₅NO₄ Nitrile, dioxolane, methoxy Potential agrochemical intermediate
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile C₁₂H₁₃NO₃ Nitrile, dioxolane Discontinued commercial product
Difenoconazole C₁₉H₁₇Cl₂N₃O₃ Triazole, dioxolane, chloro Fungicide
Pyridine-based nitrile () C₂₃H₂₀F₃N₂O₂ Pyridine, dioxolane, trifluoromethyl Fluorescent nucleoside synthesis (41% yield)
Boronate ester analog () C₁₅H₂₀BNO₄ Boronate ester, nitrile Suzuki coupling precursor

Key Research Findings

  • Synthetic Accessibility : The absence of boronate or trifluoromethyl groups simplifies synthesis relative to and compounds, though yields may vary .
  • Economic Viability: Lower complexity and absence of rare substituents (e.g., boronates) suggest cost advantages over ’s high-priced compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile, and how can purity be optimized?

  • Methodology : Start with a benzonitrile core functionalized with a methoxy group. Introduce the dioxolane-ethoxy side chain via nucleophilic substitution or Mitsunobu reaction using 1,3-dioxolan-2-yl ethanol. Optimize purity via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc). Avoid over-substitution by controlling reaction time and temperature (e.g., 60–80°C for 12–24 hrs) .

Q. How can the structure of this compound be unequivocally confirmed?

  • Analytical Workflow :

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with analogs (e.g., 3-methoxy-4-[2-(morpholinyl)ethoxy]benzonitrile). Key peaks: aromatic protons (δ 6.8–7.2 ppm), dioxolane protons (δ 4.8–5.2 ppm), methoxy singlet (δ ~3.8 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ (calculated m/z: ~289.13). Validate isotopic pattern for boron-free structure .

Q. What solvent systems are compatible with this compound for reaction screening?

  • Tested Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions. For acid/base-sensitive steps, use THF or dichloromethane. Avoid protic solvents (e.g., methanol) to prevent dioxolane ring opening .

Advanced Research Questions

Q. How does the dioxolane-ethoxy moiety influence reactivity in cross-coupling reactions?

  • Case Study : The dioxolane group stabilizes intermediates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids). However, under strong acidic conditions (pH < 3), the dioxolane may hydrolyze, requiring pH-controlled reaction buffers (e.g., phosphate buffer, pH 5–7) .
  • Data Contradiction : Some studies report incomplete coupling yields due to steric hindrance from the methoxy group. Mitigate this by using PdCl2_2(dppf) catalysts and elevated temperatures (90–100°C) .

Q. What strategies resolve discrepancies in reported biological activity data for analogs of this compound?

  • Approach :

Structural Verification : Confirm batch-to-batch consistency via 1H^1H NMR and XRD (e.g., compare with 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol crystal data) .

Assay Optimization : Use standardized cell lines (e.g., HEK293 for receptor binding assays) and control for solvent interference (e.g., DMSO < 0.1% v/v) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Protocol :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the nitrile group and nucleophilic susceptibility of the dioxolane oxygen.
  • MD Simulations : Simulate solvation effects in DMSO to predict aggregation tendencies .

Methodological Notes

  • Safety : Use electrostatic-safe equipment during handling (flammability risk: NFPA 1). Store under nitrogen at 2–8°C to prevent degradation .
  • Data Gaps : Limited ecotoxicological data (e.g., OECD 301 biodegradability tests required for environmental risk assessment) .

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